molecular formula C30H40O9 B1236610 3-Deacetylkhivorin

3-Deacetylkhivorin

Cat. No.: B1236610
M. Wt: 544.6 g/mol
InChI Key: PDKGFQJSCXMICA-GBOCIRNBSA-N
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Description

3-Deacetylkhivorin is a limonoid belonging to the ring D-opened limonoid class, characterized by its triterpenoid backbone with specific acetyl group modifications. It is primarily isolated from species of the Khaya genus (Meliaceae family), including Khaya ivorensis and Khaya senegalensis . These plants are traditionally used in medicinal practices across India, China, and Southeast Asia for their bioactive properties . Structurally, this compound features a deacetylation at the C3 position, distinguishing it from its parent compound, khivorin, which retains acetyl groups at multiple positions.

Properties

Molecular Formula

C30H40O9

Molecular Weight

544.6 g/mol

IUPAC Name

[(1S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate

InChI

InChI=1S/C30H40O9/c1-15(31)36-21-13-20(33)26(3,4)19-12-22(37-16(2)32)29(7)18(28(19,21)6)8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,29)39-24/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21+,22-,23+,24?,27+,28-,29+,30?/m1/s1

InChI Key

PDKGFQJSCXMICA-GBOCIRNBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)OC(=O)C)C)O5)C6=COC=C6)C)C)(C)C)O

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)O)(C)C

Synonyms

3-deacetylkhivorin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Deacetylkhivorin involves the extraction and isolation from the ethanolic extract of Khaya ivorensis fruits . The process typically includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory extraction and isolation techniques from natural sources .

Chemical Reactions Analysis

Types of Reactions: 3-Deacetylkhivorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Deacetylkhivorin involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of 3-deacetylkhivorin and its analogs is highly influenced by the position and number of deacetylations, oxidation states, and other functional group modifications. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Name Structural Features Source
This compound Deacetylated at C3; retains other acetyl groups K. ivorensis, K. senegalensis
1-Deacetylkhivorin Deacetylated at C1 K. ivorensis
7-Deacetylkhivorin Deacetylated at C7 K. ivorensis
1,3-Dideacetylkhivorin Deacetylated at both C1 and C3 K. ivorensis
3-Deacetyl-7-oxokhivorin Deacetylated at C3; oxidized to ketone at C7 K. ivorensis

Antifungal Activity

This compound exhibits weak to moderate antifungal activity against Botrytis cinerea (IC₅₀ >1000 µg/mL), a common plant pathogen . In contrast, other limonoids like methyl angolensate and 7-deacetoxy-7-oxogedunin show similar or slightly enhanced activity, suggesting that additional functional groups (e.g., hydroxyl or ketone moieties) may enhance potency . Notably, compounds 3 and 8 from Khaya ivorensis (unrelated to khivorin derivatives) demonstrate broad-spectrum antifungal activity against Fusarium oxysporum and Phytophthora species at lower concentrations, highlighting structural specificity in bioactivity .

Cytotoxicity Against Tumor Cell Lines

A 2014 study evaluated the cytotoxicity of this compound and analogs against five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) . Key findings:

  • This compound: No significant cytotoxicity (IC₅₀ >40 µM) .
  • 1,3-Dideacetylkhivorin : Active against HL-60 (myeloid leukemia) and SW480 (colon cancer) with IC₅₀ values of 12.3 µM and 15.7 µM, respectively .
  • 7-Deacetylkhivorin and 3-Deacetyl-7-oxokhivorin : Inactive (IC₅₀ >40 µM) .

This data indicates that dual deacetylation (C1 and C3) enhances cytotoxicity, whereas single modifications (C3 or C7) are insufficient for activity.

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